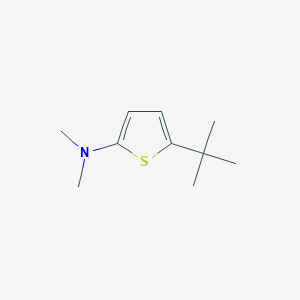![molecular formula C10H15NS B14331225 N-[(4-Methylphenyl)sulfanyl]propan-2-amine CAS No. 111698-29-4](/img/structure/B14331225.png)
N-[(4-Methylphenyl)sulfanyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylphenyl)sulfanyl]propan-2-amine: is an organic compound that belongs to the class of amines It features a sulfanyl group attached to a 4-methylphenyl ring, which is further connected to a propan-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of 4-methylphenylsulfanylpropanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N-[(4-Methylphenyl)sulfanyl]propan-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methylphenyl)sulfanyl]propan-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(4-Methylphenyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-[(4-Methylphenyl)sulfanyl]ethanamine: Similar structure but with an ethyl group instead of a propyl group.
N-[(4-Methylphenyl)sulfanyl]butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: N-[(4-Methylphenyl)sulfanyl]propan-2-amine is unique due to its specific combination of a sulfanyl group and a propan-2-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
111698-29-4 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-12-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
InChI-Schlüssel |
BSBWRUGWQOGXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


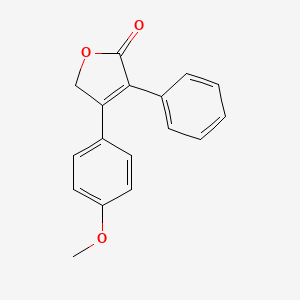
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
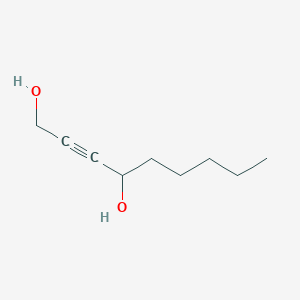
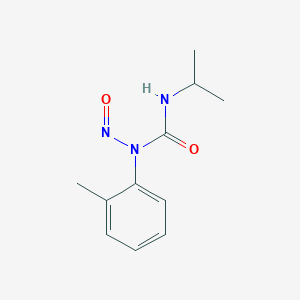
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
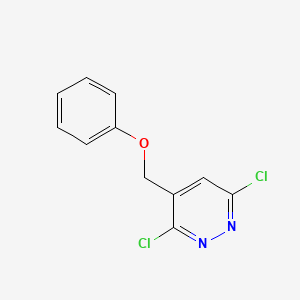
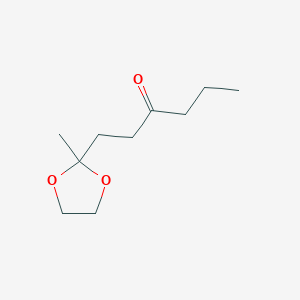
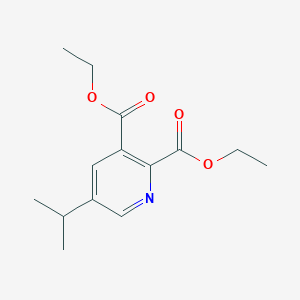
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
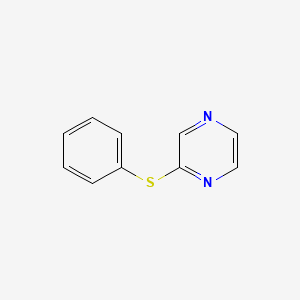
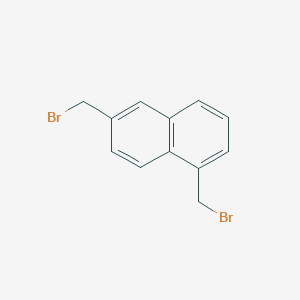
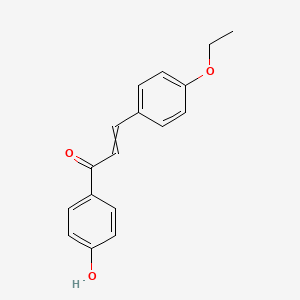
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
